N-acétyl-L-histidine

Vue d'ensemble

Description

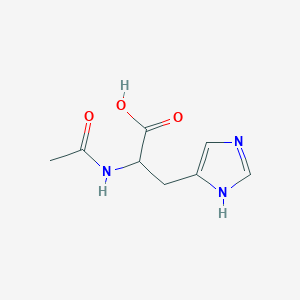

N-Acetyl-L-histidine is an organic compound belonging to the class of N-acyl-alpha amino acids. It is a derivative of histidine, where one of the hydrogens of the alpha-amino group is substituted by an acetyl group. This compound is prominently found in the brain, retina, and lens of poikilothermic vertebrates, such as fish and amphibians

Applications De Recherche Scientifique

Biochemical Properties and Synthesis

NAH is synthesized from L-histidine and acetyl-CoA through the action of N-acetyltransferase. It is characterized by high tissue concentrations and gradients between tissues and extracellular fluids, indicating its significant biological roles .

Applications in Neurobiology

2.1 Cognitive Function and Neuroprotection

Research indicates that NAH may play a role in cognitive function due to its presence in the brain of poikilothermic vertebrates. It has been hypothesized to act as a molecular water pump, facilitating water transport across cellular membranes, which may be crucial for maintaining cellular homeostasis in neural tissues .

2.2 Antioxidant Properties

NAH has been suggested to possess antioxidant properties, potentially protecting neuronal cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage is a contributing factor .

Applications in Ophthalmology

3.1 Molecular Water Pump Hypothesis

In the lens of fish and other poikilothermic vertebrates, NAH is involved in a unique cycling mechanism that helps regulate osmotic balance by acting as a molecular water pump. This mechanism is proposed to prevent cataract formation by maintaining lens hydration .

3.2 Cataract Prevention Studies

Studies have shown that increasing dietary histidine leads to elevated levels of NAH in the lens, correlating with reduced cataract formation in fish. This suggests that NAH might be beneficial in preventing lens opacification, thus warranting further investigation into its potential therapeutic use in ocular health .

Metabolic Role and Potential Therapeutic Uses

4.1 Role in Metabolism

NAH is involved in various metabolic processes, including the regulation of pH and metal ion chelation due to its amino acid structure . Its high concentration in tissues suggests it may play a role in metabolic signaling pathways.

4.2 Therapeutic Potential

The potential therapeutic applications of NAH include:

- Neurological Disorders: Due to its presence in the brain and potential neuroprotective effects.

- Ocular Diseases: Particularly for conditions like cataracts.

- Metabolic Disorders: As part of supplementation strategies for conditions such as metabolic syndrome or diabetes .

Table: Summary of Key Research Findings on N-Acetyl-L-Histidine

Mécanisme D'action

Target of Action

N-Acetyl-L-histidine (N-Acetylhistidine) is a prominent biomolecule in the brain, retina, and lens of poikilothermic vertebrates . It plays a significant role in the metabolism of these tissues, particularly in the lens of fish . The primary targets of N-Acetylhistidine are the lens cells and ocular fluid .

Mode of Action

N-Acetylhistidine exhibits an unusual compartmentalized metabolism. It is synthesized from L-histidine and acetyl Co-enzyme A . . For its hydrolysis, N-Acetylhistidine is exported to ocular fluid where a specific acylase cleaves L-histidine, which is then actively taken up by the lens and re-synthesized into N-Acetylhistidine . This energy-dependent cycling suggests a pump mechanism operating at the lens/ocular fluid interface .

Biochemical Pathways

The biochemical pathway of N-Acetylhistidine involves its synthesis from L-histidine and acetyl Co-enzyme A . After synthesis, N-Acetylhistidine cannot be catabolized by lens cells. Instead, it is exported to the ocular fluid where a specific acylase cleaves L-histidine . The L-histidine is then actively taken up by the lens and re-synthesized into N-Acetylhistidine .

Result of Action

The result of N-Acetylhistidine’s action is the maintenance of a highly dehydrated lens, which helps avoid cataract formation . Each N-Acetylhistidine molecule released to the ocular fluid carries with it 33 molecules of bound water, effectively transporting the water against a water gradient . In the ocular fluid, the bound water is released for removal from the eye by the action of N-Acetylhistidine acylase .

Action Environment

The action environment of N-Acetylhistidine is primarily the lens and ocular fluid of the eye . The lens cells and ocular fluid provide the necessary environment for the synthesis, export, hydrolysis, and reuptake of N-Acetylhistidine . The lens/ocular fluid interface is particularly important as it is where the proposed pump mechanism operates .

Analyse Biochimique

Biochemical Properties

N-Acetyl-L-histidine is synthesized from L-histidine and acetyl Co-enzyme A . It cannot be catabolized by lens cells . For its hydrolysis, N-Acetyl-L-histidine is exported to ocular fluid where a specific acylase cleaves L-histidine, which is then actively taken up by the lens and re-synthesized into N-Acetyl-L-histidine . This energy-dependent cycling suggests a pump mechanism operating at the lens/ocular fluid interface .

Cellular Effects

In the lens of fish, N-Acetyl-L-histidine exhibits an unusual compartmentalized metabolism . It plays a crucial role in maintaining a highly dehydrated lens and avoiding cataract formation . Each N-Acetyl-L-histidine molecule released to ocular fluid down its gradient carries with it 33 molecules of bound water, effectively transporting the water against a water gradient .

Molecular Mechanism

The molecular mechanism of N-Acetyl-L-histidine involves its synthesis from L-histidine and acetyl Co-enzyme A . Lens cells cannot catabolize N-Acetyl-L-histidine . For its hydrolysis, N-Acetyl-L-histidine is exported to ocular fluid where a specific acylase cleaves L-histidine . This L-histidine is then actively taken up by the lens and re-synthesized into N-Acetyl-L-histidine .

Temporal Effects in Laboratory Settings

It is known that N-Acetyl-L-histidine exhibits an unusual compartmentalized metabolism in the lens of fish .

Metabolic Pathways

N-Acetyl-L-histidine is involved in the metabolic pathway where it is synthesized from L-histidine and acetyl Co-enzyme A . Lens cells cannot catabolize N-Acetyl-L-histidine . For its hydrolysis, N-Acetyl-L-histidine is exported to ocular fluid where a specific acylase cleaves L-histidine .

Transport and Distribution

N-Acetyl-L-histidine is synthesized in lens cells and then exported to ocular fluid . After its hydrolysis in the ocular fluid, L-histidine is actively taken up by the lens and re-synthesized into N-Acetyl-L-histidine .

Méthodes De Préparation

N-Acetyl-L-histidine can be synthesized from L-histidine and acetyl co-enzyme A through the action of histidine N-acetyltransferase . The reaction conditions typically involve the use of an energy-rich acetyl donor, such as acetyl co-enzyme A, and the enzyme histidine N-acetyltransferase to facilitate the transfer of the acetyl group to the histidine molecule. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity of the final product .

Analyse Des Réactions Chimiques

N-Acetyl-L-histidine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like acyl chlorides . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of N-Acetyl-L-histidine can lead to the formation of N-acetylhistidine quinone, while reduction can yield N-acetylhistidine alcohol .

Comparaison Avec Des Composés Similaires

N-Acetyl-L-histidine is similar to other N-acyl-alpha amino acids, such as N-acetylaspartate and N-acetylcysteine. it is unique in its specific role in osmoregulation and its presence in the brain, retina, and lens of poikilothermic vertebrates . N-acetylaspartate, for example, is a major osmolyte in the brain and eye of birds and mammals, while N-acetylcysteine is known for its antioxidant properties and use in mucolytic therapy . The unique properties of N-Acetyl-L-histidine make it a valuable compound for studying osmoregulation and its potential therapeutic applications .

Activité Biologique

N-Acetyl-L-histidine (NAH) is a derivative of the amino acid L-histidine, known for its significant biological roles, particularly in poikilothermic vertebrates. This article explores the biological activities of NAH, focusing on its synthesis, metabolism, and potential physiological functions based on diverse research findings.

1. Synthesis and Metabolism

N-Acetyl-L-histidine is synthesized from L-histidine and acetyl-CoA through the action of the enzyme histidine N-acetyltransferase (EC 2.3.1.33). The acetate group is derived from glucose metabolism, indicating a link between carbohydrate metabolism and amino acid modification. This synthesis is compartmentalized primarily in the lens and retina of poikilothermic vertebrates such as fish and amphibians, where NAH concentrations can reach millimolar levels .

Table 1: Synthesis Pathway of N-Acetyl-L-histidine

| Step | Reaction | Enzyme |

|---|---|---|

| 1 | L-Histidine + Acetyl-CoA → N-Acetyl-L-histidine + CoA | Histidine N-acetyltransferase (EC 2.3.1.33) |

| 2 | N-Acetyl-L-histidine → L-Histidine + Acetic Acid | NAH Deacetylase (EC 3.5.1.34) |

2. Physiological Functions

NAH plays critical roles in various physiological processes, particularly in maintaining osmotic balance and cellular hydration in tissues such as the brain and eye. Its unique properties allow it to function as a molecular water pump, potentially transporting water against osmotic gradients.

2.1 Osmoregulation

Research indicates that NAH may act as an osmolyte, helping to regulate cellular water content by facilitating the movement of water across cell membranes. This is especially important in the lens of the eye, where maintaining hydration is crucial for transparency and function. Each molecule of NAH can carry approximately 33 water molecules during its transport process, suggesting a significant role in cellular hydration dynamics .

2.2 Neuroprotective Roles

In addition to its osmoregulatory functions, NAH has been implicated in neuroprotection within the brain. Its presence in high concentrations in neural tissues suggests a protective role against oxidative stress and cellular damage . The exact mechanisms remain under investigation but may involve modulation of intracellular signaling pathways.

3. Biological Activities

The biological activities of NAH extend beyond osmoregulation and neuroprotection:

- Antioxidant Properties : NAH exhibits potential antioxidant activity, which could contribute to its neuroprotective effects by scavenging free radicals.

- Cell Signaling : It may influence various signaling pathways related to cell survival and apoptosis, although specific pathways require further elucidation.

- Metabolic Recycling : The cycling of NAH between tissues and extracellular fluid suggests a sophisticated regulatory mechanism that conserves energy while maintaining metabolic homeostasis .

4. Case Studies

Several studies have highlighted the biological significance of NAH:

- A study on goldfish demonstrated that NAH functions as a molecular water pump, effectively regulating water levels within the lens .

- Comparative analyses across species have shown varying concentrations of NAH, indicating evolutionary adaptations related to osmoregulation in aquatic environments .

5. Conclusion

N-Acetyl-L-histidine serves multiple biological functions primarily related to osmoregulation and neuroprotection in poikilothermic vertebrates. Its unique synthesis pathway and compartmentalized metabolism underscore its importance as a biomolecule in maintaining tissue homeostasis. Future research should focus on elucidating the specific molecular mechanisms through which NAH exerts its effects, particularly regarding its potential therapeutic applications in neurodegenerative diseases.

Propriétés

IUPAC Name |

(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-5(12)11-7(8(13)14)2-6-3-9-4-10-6/h3-4,7H,2H2,1H3,(H,9,10)(H,11,12)(H,13,14)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBOJOGQFRVVWBH-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CN=CN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001335440 | |

| Record name | N-Acetyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Acetylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2497-02-1 | |

| Record name | N-Acetyl-L-histidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2497-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetylhistidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002497021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetyl-L-histidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001335440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-acetyl-L-histidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-ACETYLHISTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9T7JPU4ML | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Acetylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

187 °C | |

| Record name | N-Acetylhistidine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032055 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.